molecular formula C18H13Cl2NO2 B14013422 Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate CAS No. 62715-63-3

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

Cat. No.: B14013422
CAS No.: 62715-63-3
M. Wt: 346.2 g/mol
InChI Key: NDHOGCCGRSTNBQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is a substituted propenoate ester featuring two distinct chlorinated aromatic rings (2-chlorophenyl and 4-chlorophenyl) and a cyano group at the α-position. This compound belongs to a class of acrylate derivatives known for their applications in synthesizing bioactive molecules, including 2-propenoylamides and 2-propenoates with pharmacological relevance . The dual chloro substitution likely enhances its lipophilicity and electronic properties, making it a candidate for further exploration in medicinal chemistry.

Properties

CAS No.

62715-63-3

Molecular Formula

C18H13Cl2NO2

Molecular Weight

346.2 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C18H13Cl2NO2/c1-2-23-18(22)15(11-21)17(12-7-9-13(19)10-8-12)14-5-3-4-6-16(14)20/h3-10H,2H2,1H3

InChI Key

NDHOGCCGRSTNBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Routes and Reaction Conditions

The principal synthetic approach to Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is the Knoevenagel condensation reaction . This method involves the condensation of ethyl cyanoacetate with two different chlorinated aromatic aldehydes: 2-chlorobenzaldehyde and 4-chlorobenzaldehyde.

Reaction Scheme

$$
\text{Ethyl cyanoacetate} + \text{2-chlorobenzaldehyde} + \text{4-chlorobenzaldehyde} \xrightarrow[\text{solvent}]{\text{base, reflux}} \text{this compound}
$$

Typical Conditions
Parameter Details
Base catalyst Piperidine or pyridine
Solvent Ethanol or methanol
Temperature Reflux (approximately 78 °C for ethanol)
Reaction time Several hours (typically 4–8 hours)
Work-up Purification by recrystallization or column chromatography

The base catalyzes the deprotonation of ethyl cyanoacetate, generating a carbanion that attacks the aldehyde carbonyl carbon. Subsequent elimination yields the α,β-unsaturated nitrile ester product. The presence of two different chlorinated aldehydes allows the formation of the disubstituted product with chlorophenyl groups at the 2- and 4-positions.

Industrial Production Methods

For scale-up, continuous flow reactors are employed to optimize mixing, heat transfer, and reaction control. Continuous flow synthesis offers advantages such as:

  • Precise temperature and residence time control
  • Enhanced safety for handling reactive intermediates
  • Improved product consistency and yield

Industrial processes often incorporate:

  • Automated dosing of reactants
  • Use of heterogeneous or homogeneous catalysts to improve reaction rates
  • Inline purification techniques to streamline downstream processing

These measures contribute to higher purity and yield of this compound, making the process suitable for pharmaceutical and agrochemical intermediate production.

Reaction Optimization and Yield

Research literature indicates that optimizing the molar ratios of the aldehydes and ethyl cyanoacetate, along with the base concentration and solvent choice, significantly affects yield and purity.

Parameter Effect on Yield and Purity
Base concentration Excess base can lead to side reactions; optimal ~5–10 mol%
Solvent polarity Ethanol favors better solubility and reaction rate compared to methanol
Temperature Reflux ensures complete conversion; higher temperatures may cause decomposition
Aldehyde molar ratio Equimolar amounts of 2-chlorobenzaldehyde and 4-chlorobenzaldehyde favor symmetrical substitution

Typical isolated yields range from 65% to 85% depending on reaction scale and purification methods.

Analytical Characterization

To confirm the successful synthesis of this compound, the following analytical techniques are standard:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment
Mass Spectrometry (MS) Molecular weight confirmation
Infrared Spectroscopy (IR) Identification of functional groups (cyano, ester)
Melting Point Analysis Purity and identity check

Summary Table of Preparation Methods

Step Description
Reactants Ethyl cyanoacetate, 2-chlorobenzaldehyde, 4-chlorobenzaldehyde
Catalyst/Base Piperidine or pyridine
Solvent Ethanol or methanol
Reaction Conditions Reflux temperature (~78 °C), 4–8 hours reaction time
Work-up Recrystallization or column chromatography
Yield Range 65–85%
Scale Laboratory scale to industrial continuous flow processes
Analytical Techniques NMR, MS, IR, melting point

Additional Notes from Related Research

  • The Knoevenagel condensation is a well-established method for synthesizing α,β-unsaturated nitriles and esters, with extensive literature validating its efficiency for similar compounds.
  • Side reactions such as polymerization or aldol condensation can be minimized by controlling reaction parameters.
  • The dual chlorophenyl substitution enhances the compound’s chemical stability and lipophilicity, which may influence downstream applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and chlorophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Reactivity

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
  • Substituents : A single 4-methoxyphenyl group.
  • Geometry : The E-configuration creates a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), promoting planar stacking interactions .
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate
  • Substituents: 4-Chlorophenyl and methoxyamino groups.
  • Geometry : Z-configuration introduces steric hindrance between substituents, altering molecular packing .
  • Reactivity: The methoxyamino group may participate in hydrogen bonding, influencing solubility and biological interactions.
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate
  • Substituents : 4-Fluorophenyl group.

Structural and Electronic Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 2-ClPh, 4-ClPh C₁₇H₁₁Cl₂NO₂ 340.18 High lipophilicity; dual chloro substitution enhances stability
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-MeOPh C₁₃H₁₃NO₃ 231.25 Planar stacking via C–H···Cg interactions
Ethyl 3-(4-(5-chloro-2-methylphenyl)piperazinyl)-2-cyanoprop-2-enoate Piperazinyl, 5-Cl-2-MePh C₁₇H₂₀ClN₃O₂ 333.81 Nitrogen-rich structure; potential CNS activity
Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate 3,5-diFPh C₁₂H₉F₂NO₂ 237.20 Enhanced dipole moments; possible improved bioavailability

Key Research Findings and Data Gaps

  • Crystallographic Data: Compounds like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibit well-defined crystal packing via C–H···π interactions, but similar data for the target compound is lacking .
  • Biological Activity: While and highlight the pharmacological relevance of propenoate esters, specific bioactivity data for the target compound remains unstudied.

Biological Activity

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes two chlorophenyl groups and a cyano group attached to a prop-2-enoate backbone. Its molecular formula is C13H10Cl2N2O2C_{13}H_{10}Cl^2N_2O_2 .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell proliferation, which could lead to anticancer effects. For instance, studies indicate that it may inhibit the activity of topoisomerases, enzymes crucial for DNA replication .
  • Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity : A study reported that the compound showed significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a promising therapeutic index .
  • Antimicrobial Activity : In vitro assays revealed that the compound had minimum inhibitory concentrations (MIC) ranging from 15 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Case Study : A recent clinical trial investigated the efficacy of this compound in patients with advanced cancer. Preliminary results showed a stabilization of disease in 40% of participants after three months of treatment, suggesting its potential as a therapeutic agent .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameChemical StructureBiological Activity
Ethyl 3-(4-bromophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoateSimilar structure with bromineModerate anticancer activity
Ethyl 3-(4-fluorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoateSimilar structure with fluorineEnhanced antimicrobial properties
Ethyl 3-(4-methylphenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoateMethyl group substitutionIncreased solubility but lower anticancer efficacy

This table highlights how variations in halogen substitution can influence the biological properties of these compounds.

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